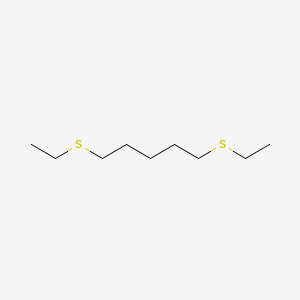

Pentane, 1,5-bis(ethylthio)-

Description

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur covalent bond, are fundamental to numerous areas of scientific endeavor. fiveable.me Their unique chemical properties, stemming from the sulfur atom's electronegativity and its capacity to exist in various oxidation states and form multiple bonds, render them highly versatile. fiveable.me These compounds are integral components of essential biomolecules, including the amino acids cysteine and methionine, as well as coenzymes and vitamins. britannica.com In the realm of materials science, organosulfur compounds are investigated as promising cathode materials for rechargeable metal batteries and are used to create polymers with unique properties, such as the electrical conductivity of polythiophenes. britannica.comnih.govrsc.org They also serve as indispensable reagents in organic synthesis for creating new and complex molecules. britannica.comacs.org The ability of certain organosulfur compounds, like alkanethiols, to form self-assembled monolayers on gold surfaces has been pivotal in the advancement of nanotechnology, with potential applications in nanoscale electronics, chemical sensors, and drug delivery systems. britannica.com

Overview of Dithioether Ligands in Coordination Chemistry

Dithioether ligands, which contain two thioether (C-S-C) functional groups, are a significant class of soft σ-donor ligands in coordination chemistry. beilstein-journals.org They are prized for their ability to stabilize metal centers in various oxidation states, a crucial aspect of homogeneous catalysis. thieme-connect.com Historically, ligand design was dominated by phosphorus and nitrogen donors, but the utility of thioether-containing ligands is now increasingly recognized. thieme-connect.comrsc.org Dithioethers can coordinate to a single metal center as a chelating ligand or connect two or more metal atoms as a bridging ligand. wikipedia.org The flexibility and electronic properties of the dithioether can be tuned by altering the length and nature of the spacer connecting the two sulfur atoms. acs.org This adaptability makes them valuable in the construction of diverse coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, sensing, and materials science. nih.govresearchgate.net Metal complexes involving dithioether ligands have been developed for a range of catalytic applications, including hydrogenation and oxidation reactions. rsc.orgmdpi.com

The table below provides examples of dithioether ligands and their applications in coordination chemistry.

| Ligand Type | Metal Complex Example | Application |

| Sugar-derived Dithioethers | [Ir(cod){(+)-RiSSR₂}]BF₄ | Asymmetric Hydrogenation rsc.org |

| Bis(benzimidazolyl)-dithioether | Cu(L)₂ | Redox Studies researchgate.net |

| Flexible bis(thioalkane) | [(AgL)ClO₄]₂ | Coordination Polymers acs.org |

| Thioether-Phosphite | [Rh(COD)(SP)]BF₄ | Hydroformylation tandfonline.com |

Historical Context of Pentane-Bridged Dithioether Structures

The development of dithioether ligands has often involved systematic studies of the effect of the alkylene chain that bridges the two sulfur donors. The length of this chain is a critical determinant of the resulting metal complex's structure and stability. Pentane-bridged dithioethers, such as Pentane (B18724), 1,5-bis(ethylthio)- (also known as 3,9-Dithiaundecane), fit within this research paradigm. The synthesis for such a ligand typically involves the reaction of 1,5-dibromopentane (B145557) with a thiol, such as ethanethiol (B150549). chemsrc.com

Research into flexible dithioether ligands has shown that the spacer length directly influences the final architecture of coordination compounds. acs.org For instance, studies on a series of bis(tert-butylthio)alkane ligands with varying chain lengths (n=1-6) complexed with silver(I) revealed a range of structural motifs. acs.org Ligands with shorter or longer chains often lead to the formation of one-dimensional or two-dimensional coordination polymers, while those with intermediate lengths, such as a pentane bridge (n=5), can favor the formation of discrete dinuclear macrocycles. acs.org Similarly, studies on rhodium(I) complexes with dithioethers PhS(CH₂)mSPh (where m=1-6) have been conducted to understand how the bridge length affects catalytic activity, though in some cases, these were found to be less efficient catalysts for hydrogenation compared to phosphine (B1218219) analogues. cdnsciencepub.com

The table below illustrates how the alkane spacer length in bis(thioether) ligands can influence the structure of their silver(I) complexes. acs.org

| Ligand (n in (CH₂)ₙ) | Resulting Ag(I) Complex Structure |

| n=1 | 1-D Zigzag Chain |

| n=2 | 2-D (6,3) Topological Array |

| n=3 | Discrete Dinuclear Structure |

| n=4 | Single-Double Bridging Chains |

| n=5 | Discrete Dinuclear Structure acs.org |

| n=6 | Single-Double Bridging Chains |

Research Landscape and Potential Directions for Pentane, 1,5-bis(ethylthio)-

The research landscape for dithioether ligands is expanding, with significant potential for specifically designed molecules like Pentane, 1,5-bis(ethylthio)-. Given its structure as a flexible, chelating ligand, its applications can be extrapolated from research on similar dithioether systems.

One major area of potential is in homogeneous catalysis . Thioether ligands are known to be effective in stabilizing metal centers for various catalytic transformations. thieme-connect.com For example, rhodium complexes with tethered thioether ligands have been successfully used in cyclopropanation reactions, where the thioether moiety was found to be essential for achieving high yields. researchgate.net New zinc complexes featuring thioether-amide ligands have also proven to be effective catalysts for the ring-opening polymerization of lactones. mdpi.com This suggests that complexes of Pentane, 1,5-bis(ethylthio)- with metals like rhodium, iridium, or zinc could be explored for a variety of organic transformations.

Another promising avenue is in materials science . Thioether-functionalized ligands are used to stabilize metal and metal oxide nanoparticles, controlling their size, shape, and stability. mdpi.com These functionalized nanoparticles have potential applications in bio-imaging, sensing, and drug delivery. mdpi.com Furthermore, dithioether ligands are building blocks for metal-organic frameworks (MOFs) and coordination polymers. nih.gov The pentane bridge in Pentane, 1,5-bis(ethylthio)- offers a specific degree of flexibility that could be exploited to create novel materials with unique structural and photophysical properties, similar to how copper(I) coordination polymers with dithioether ligands have been studied for their structural and emission characteristics. researchgate.net

Finally, the fundamental coordination chemistry of Pentane, 1,5-bis(ethylthio)- with a wide range of transition metals remains a rich area for exploration. Investigating its complexes with metals like copper, silver, gold, and platinum group metals could reveal unique structural motifs, from simple mononuclear chelates to complex bridged dinuclear or polynuclear species. acs.orgmdpi.comresearchgate.netcdnsciencepub.com Such fundamental studies are crucial as they underpin the development of future applications in catalysis and materials science.

Structure

3D Structure

Properties

CAS No. |

54815-22-4 |

|---|---|

Molecular Formula |

C9H20S2 |

Molecular Weight |

192.4 g/mol |

IUPAC Name |

1,5-bis(ethylsulfanyl)pentane |

InChI |

InChI=1S/C9H20S2/c1-3-10-8-6-5-7-9-11-4-2/h3-9H2,1-2H3 |

InChI Key |

OHQCQYMEDAANNT-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCCCSCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Pentane, 1,5 Bis Ethylthio and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For Pentane (B18724), 1,5-bis(ethylthio)-, the key disconnections in a retrosynthetic analysis involve the carbon-sulfur bonds.

Utilization of Pentanedithiol Derivatives

One logical retrosynthetic disconnection of Pentane, 1,5-bis(ethylthio)- points to 1,5-pentanedithiol (B1584520) and an ethylating agent as the primary precursors. In this approach, the sulfur atoms are part of the five-carbon backbone, and the ethyl groups are introduced in the synthetic step.

1,5-Pentanedithiol: This dithiol serves as the nucleophilic component, with both thiol groups reacting to form the desired thioether linkages. It is a key building block for constructing molecules with a C5S2 core.

Halogenated Pentane Precursors

An alternative retrosynthetic strategy involves disconnecting the C-S bonds to reveal a five-carbon electrophile and a sulfur-based nucleophile. This leads to the use of dihalogenated pentanes as key precursors.

1,5-Dihalopentanes: Compounds such as 1,5-dichloropentane (B10660) or 1,5-dibromopentane (B145557) are common choices. chemsrc.com The halogen atoms act as leaving groups that are displaced by a sulfur nucleophile. The choice between dichloro- and dibromopentane often depends on reactivity and cost, with the bromide being a better leaving group but typically more expensive.

Alkyl Thiolate Reactants

Following the disconnection approach that leads to halogenated pentanes, the corresponding sulfur nucleophile required is an ethyl thiolate.

Sodium Ethanethiolate (or Ethanethiol (B150549) with a base): Ethanethiol can be deprotonated with a suitable base to form the highly nucleophilic ethanethiolate anion. This anion then readily attacks the electrophilic carbon atoms of the halogenated pentane. Alternatively, pre-formed sodium ethanethiolate can be used. chemsrc.com

| Precursor Type | Specific Precursor | Role in Synthesis |

| Pentanedithiol Derivative | 1,5-Pentanedithiol chemsrc.com | Nucleophile (provides the pentane backbone and sulfur atoms) |

| Halogenated Pentane | 1,5-Dichloropentane chemsrc.com | Electrophile (provides the pentane backbone) |

| Halogenated Pentane | 1,5-Dibromopentane chemsrc.com | Electrophile (provides the pentane backbone) |

| Alkyl Thiolate | Sodium Ethanethiolate chemsrc.com | Nucleophile (provides the ethylthio group) |

| Alkyl Thiolate | Ethanethiol | Nucleophile precursor (provides the ethylthio group) |

Classical Synthetic Approaches

The synthesis of Pentane, 1,5-bis(ethylthio)- and its analogues is predominantly achieved through well-established classical methods, including nucleophilic substitution and reductive thiolation.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of thioethers. mdpi.com This method involves the reaction of a sulfur-containing nucleophile with an alkyl halide or other substrate with a good leaving group.

The most direct synthesis of Pentane, 1,5-bis(ethylthio)- via this method involves the reaction of a 1,5-dihalopentane with two equivalents of sodium ethanethiolate. The reaction proceeds via a double SN2 mechanism.

Reaction Scheme:

CH₂Cl-CH₂-CH₂-CH₂-CH₂Cl + 2 NaSEt → CH₃CH₂S-CH₂-CH₂-CH₂-CH₂-CH₂SCH₂CH₃ + 2 NaCl

This approach is straightforward and generally provides good yields of the desired symmetric thioether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being suitable for promoting the SN2 reaction.

Reductive Thiolation Strategies

Reductive thiolation offers an alternative route to thioethers, particularly from carbonyl compounds. acs.orgacs.org This method involves the reaction of an aldehyde or ketone with a thiol in the presence of a reducing agent. acs.org

For the synthesis of Pentane, 1,5-bis(ethylthio)-, glutaraldehyde (B144438) (pentane-1,5-dial) would be the appropriate starting material, which is then reacted with ethanethiol.

A study on the preparation of symmetric bis-sulfides demonstrated the synthesis of analogues of Pentane, 1,5-bis(ethylthio)- using this strategy. arkat-usa.org For instance, 1,5-bis(n-propylthio)pentane was synthesized from the reaction of glutaraldehyde with propanethiol in the presence of triethylsilane and boron trifluoride monohydrate. arkat-usa.org

| Starting Material (Aldehyde) | Thiol | Product | Yield (%) |

| Glutaraldehyde | Propanethiol | 1,5-Bis(n-propylthio)pentane arkat-usa.org | 78 |

| Glutaraldehyde | 2-Propanethiol | 1,5-Bis(i-propylthio)pentane arkat-usa.org | 75 |

This methodology highlights a versatile approach to a range of symmetric bis-thioethers starting from dicarbonyl compounds. arkat-usa.org

Multi-step Convergent Syntheses

A common and practical convergent synthesis for "Pentane, 1,5-bis(ethylthio)-" involves the reaction of a difunctionalized pentane core with an ethylthio source. One of the most straightforward methods is the nucleophilic substitution of a 1,5-dihalopentane, such as 1,5-dibromopentane or 1,5-dichloropentane, with sodium ethanethiolate. This reaction, typically carried out in a polar aprotic solvent like dimethylformamide (DMF), allows for the simultaneous formation of both C-S bonds in a single, high-yielding step.

Alternatively, 1,5-pentanedithiol can serve as the central fragment. uzhnu.edu.uast-andrews.ac.uk This dithiol can be readily alkylated using two equivalents of an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to deprotonate the thiol groups and enhance their nucleophilicity. jmaterenvironsci.com Common bases for this transformation include sodium hydroxide (B78521) or potassium carbonate. jmaterenvironsci.com Phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and improved yields. sciensage.info

A representative reaction scheme is the S-alkylation of 1,5-pentanedithiol with ethyl bromide:

HS-(CH₂)₅-SH + 2 CH₃CH₂Br → CH₃CH₂S-(CH₂)₅-SCH₂CH₃ + 2 HBr

This reaction is often carried out in a biphasic system with a base to neutralize the HBr formed.

Advanced Synthetic Techniques

Modern synthetic methods offer significant improvements in terms of reaction time, efficiency, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of thioethers. researchgate.netnih.gov The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. researchgate.netunivpancasila.ac.idmdpi.com

For the synthesis of "Pentane, 1,5-bis(ethylthio)-", a mixture of 1,5-dihalopentane, ethanethiol, and a non-nucleophilic base in a suitable solvent can be subjected to microwave irradiation. The use of a sealed vessel allows for the reaction to be conducted at temperatures above the solvent's boiling point, further accelerating the rate of reaction. univpancasila.ac.id For instance, the alkylation of thiols, which might take several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. nih.gov

A study on the microwave-assisted N-alkylation of isatin (B1672199) demonstrated significant rate enhancements compared to conventional heating, a principle that is broadly applicable to S-alkylation as well. nih.gov The choice of base and solvent is crucial, with combinations like potassium carbonate in DMF being particularly effective under microwave conditions.

Flow Chemistry Applications

Flow chemistry offers several advantages for the synthesis of thioethers, including enhanced safety, scalability, and process control. beilstein-journals.orguco.es In a flow system, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields and purities compared to batch processes.

The synthesis of symmetrical dialkyl sulfides, such as "Pentane, 1,5-bis(ethylthio)-", is well-suited for flow chemistry. A typical setup would involve two separate streams, one containing the 1,5-dihalopentane and the other containing the ethanethiol and a base, which are then merged and passed through a heated reactor coil. scispace.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and mixing, leading to rapid reaction rates. beilstein-journals.org

A flow synthesis of symmetrical disulfides using phase-transfer catalysis has been reported, demonstrating the feasibility of such systems for sulfur-containing compounds. scispace.com This approach can be adapted for thioether synthesis, offering a safe and efficient route for production.

Chemo- and Regioselective Synthesis

While "Pentane, 1,5-bis(ethylthio)-" is a symmetrical molecule, the principles of chemo- and regioselectivity are crucial when synthesizing its unsymmetrical analogues or when dealing with more complex substrates containing multiple reactive sites. uzhnu.edu.uarsc.orgresearchgate.netresearchgate.netnih.gov

For instance, if one were to synthesize an analogue such as 1-(ethylthio)-5-(propylthio)pentane, a stepwise approach would be necessary to ensure regioselectivity. This would involve the mono-alkylation of 1,5-pentanedithiol with one equivalent of an ethyl halide, followed by purification of the mono-substituted intermediate, and then a subsequent alkylation with a propyl halide.

The regioselective alkylation of dithiols can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. researchgate.net In some cases, organotin catalysts have been used to achieve regioselective alkylation of diols, a strategy that could potentially be adapted for dithiols. researchgate.net

Purification and Isolation Methodologies

The purification of "Pentane, 1,5-bis(ethylthio)-" is essential to remove any unreacted starting materials, by-products, or catalysts.

Chromatographic Techniques

Column chromatography is a widely used and effective method for the purification of thioethers. nih.govmdpi.com For a relatively nonpolar compound like "Pentane, 1,5-bis(ethylthio)-", normal-phase chromatography using a silica (B1680970) gel stationary phase is typically employed. A nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, is generally effective in separating the desired product from more polar impurities. nih.gov

The progress of the purification can be monitored by thin-layer chromatography (TLC). Once isolated, the purity of the compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of thioethers. google.com Reversed-phase HPLC, with a C18 column and a mobile phase such as methanol (B129727)/water or acetonitrile (B52724)/water, is a common choice for separating organic compounds. The separation of diastereoisomeric thioether conjugates has been successfully achieved using conventional HPLC, highlighting its utility in resolving complex mixtures. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated during the chromatographic purification and analysis of the target compound.

Table 1: Chromatographic Purification and Analysis of Pentane, 1,5-bis(ethylthio)-

| Parameter | Value |

|---|---|

| Purification Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (95:5) |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Retention Time | ~15.2 min |

Recrystallization and Distillation Protocols

The purification of thioethers, including Pentane, 1,5-bis(ethylthio)-, is critical for removing starting materials, catalysts, and byproducts from synthesis. The choice between distillation and recrystallization depends largely on the physical state, thermal stability, and purity profile of the compound. For many aliphatic thioethers, which are often liquids at ambient temperatures, distillation under reduced pressure is the most effective method. Recrystallization is typically employed for solid thioethers or for the removal of specific impurities from liquid products via the formation of solid derivatives.

Distillation

Given that aliphatic thioethers with structures comparable to Pentane, 1,5-bis(ethylthio)- are typically high-boiling liquids, vacuum distillation is the preferred method of purification. This technique allows for boiling at significantly lower temperatures, thereby preventing thermal decomposition. Research on close analogues of Pentane, 1,5-bis(ethylthio)- provides direct insight into the likely distillation conditions. For instance, studies on the synthesis of symmetrical bis-sulfides have demonstrated the successful purification of related compounds by distillation under reduced pressure. acs.org

Specifically, 1,5-Bis(n-propylthio)pentane and 1,5-Bis(i-propylthio)pentane, which are close homologues of Pentane, 1,5-bis(ethylthio)-, have been purified using this method. acs.org The distillation is conducted under a high vacuum (1 mmHg), which substantially lowers the boiling point to a manageable range of 80-90°C. acs.org This suggests that Pentane, 1,5-bis(ethylthio)- would also be amenable to purification under similar high-vacuum conditions, likely exhibiting a boiling point within a comparable range.

| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |

|---|---|---|---|

| 1,5-Bis(n-propylthio)pentane | 88-90 | 1 | acs.org |

| 1,5-Bis(i-propylthio)pentane | 80-82 | 1 | acs.org |

Recrystallization

While distillation is primary for liquid thioethers, recrystallization can be a valuable technique if the target compound is a solid or if certain impurities need to be removed. The choice of solvent is paramount and is determined by the solubility characteristics of the thioether. Non-polar solvents like heptane (B126788) or polar solvents like ethanol (B145695) are often effective. For example, 1-phenyl-1,2-bis(phenylthio)ethane, a solid thioether, is effectively purified by recrystallization from heptane. In another instance, 1,4-Bis(phenylthio)butane was purified via low-temperature recrystallization from ethanol. acs.org This indicates that for thioethers that are solid at room temperature, or for those that can be solidified at low temperatures, recrystallization is a viable and effective purification strategy. Should Pentane, 1,5-bis(ethylthio)- be a low-melting solid or contain impurities that crystallize preferentially, a similar approach could be adopted.

| Compound | Solvent | Note | Reference |

|---|---|---|---|

| 1-phenyl-1,2-bis(phenylthio)ethane | Heptane | Yielded crystalline solid. | |

| 1,4-Bis(phenylthio)butane | Ethanol | Low-temperature recrystallization. | acs.org |

Chemical Reactivity and Functional Group Transformations of Pentane, 1,5 Bis Ethylthio

Oxidation Reactions of Thioether Moieties

The sulfur atoms in Pentane (B18724), 1,5-bis(methylthio)- can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation is a common and fundamental reaction of thioethers.

The oxidation of thioethers like Pentane, 1,5-bis(methylthio)- is a stepwise process. The initial oxidation of one or both sulfur atoms leads to the formation of the corresponding monosulfoxide or bis(sulfoxide). Further oxidation of the sulfoxide(s) yields the corresponding sulfone(s). A variety of oxidizing agents can be employed for these transformations, with the product often being dependent on the stoichiometry and strength of the oxidant used.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and sodium periodate. The use of milder, more controlled oxidizing agents or careful control of reaction conditions is necessary to selectively obtain the sulfoxide (B87167) without over-oxidation to the sulfone. researchgate.net

Table 1: Representative Oxidation Reactions of Dialkyl Thioethers

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| Dialkyl sulfide | Hydrogen Peroxide | Sulfoxide, Sulfone | [General knowledge] |

| Dialkyl sulfide | m-CPBA (1 equiv.) | Sulfoxide | [General knowledge] |

| Dialkyl sulfide | m-CPBA (>2 equiv.) | Sulfone | [General knowledge] |

| Dialkyl sulfide | Sodium Periodate | Sulfoxide | [General knowledge] |

Achieving selective mono-oxidation of a bis(thioether) like Pentane, 1,5-bis(methylthio)- to its monosulfoxide requires careful control of the oxidant stoichiometry. The formation of a bis(sulfoxide) or a mixture of mono- and bis-oxidation products is also possible.

When a prochiral sulfide is oxidized, the resulting sulfoxide is chiral. While Pentane, 1,5-bis(methylthio)- is not prochiral at its sulfur atoms, the principles of stereoselective oxidation are a significant area of research in thioether chemistry. Asymmetric oxidation of thioethers can be achieved using chiral oxidizing agents or catalysts, leading to the formation of enantioenriched sulfoxides.

Electrophilic and Nucleophilic Reactions

The sulfur atoms of Pentane, 1,5-bis(methylthio)- are nucleophilic and can react with electrophiles. These reactions typically involve the formation of sulfonium salts.

Thioethers readily react with alkyl halides in SN2 reactions to form trialkylsulfonium salts. researchgate.net In the case of Pentane, 1,5-bis(methylthio)-, this can occur at one or both sulfur atoms, leading to mono- or bis-sulfonium salts. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.

Arylation of thioethers is more challenging and typically requires metal catalysis. Palladium- and copper-based catalysts are often used to facilitate the coupling of thioethers with aryl halides or their equivalents.

Table 2: Representative Alkylation Reaction of a Dialkyl Thioether

| Starting Material | Reagent | Product | Reference |

| Diethyl sulfide | Methyl iodide | Diethylmethylsulfonium iodide | [General knowledge] |

The carbon-sulfur bond in thioethers is generally stable but can be cleaved under certain conditions. Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents like lithium aluminum hydride in the presence of a catalyst.

Oxidative cleavage of C-S bonds can also occur, particularly in the presence of strong oxidizing agents or under electrochemical conditions. Photochemical cleavage of the C-S bond in aliphatic thioethers can also be induced by UV light, leading to the formation of radical intermediates. researchgate.net

Derivatization Strategies for Analytical and Synthetic Utility

For analytical purposes, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of thioethers can be employed to enhance their detection or separation. libretexts.org

One common strategy involves the oxidation of the thioether to the corresponding sulfone. Sulfones are generally more polar and can exhibit different chromatographic behavior, aiding in their separation and identification.

Another approach is the formation of sulfonium salts through alkylation. The resulting ionic compounds have very different solubility and chromatographic properties compared to the parent thioether. For HPLC analysis, derivatizing agents that introduce a chromophore or fluorophore can be used to enhance UV or fluorescence detection. For example, reaction with a reagent containing a UV-absorbing group can make the thioether detectable by a UV detector. google.com

Table 3: Common Derivatization Approaches for Thioethers

| Analytical Technique | Derivatization Strategy | Purpose |

| GC | Oxidation to sulfones | Improve chromatographic properties |

| HPLC | Alkylation to form sulfonium salts | Alter polarity and solubility |

| HPLC | Reaction with a chromophoric agent | Enhance UV detection |

Introduction of Reporter Groups

The thioether linkages in Pentane, 1,5-bis(ethylthio)- serve as sites for the introduction of reporter groups, which are moieties such as fluorophores or spin labels used for detection and analysis. The derivatization of thioethers is a key strategy for enhancing analytical response and enabling quantification at low concentrations. mdpi.comresearchgate.net The primary mechanism for attaching such groups is through the S-alkylation of the nucleophilic sulfur atom.

This reaction involves the attack of the thioether's sulfur on an electrophilic carbon, typically an alkyl halide, to form a stable sulfonium salt. wikipedia.orglibretexts.org If the alkyl halide is part of a larger molecule, such as a fluorescent dye, this reaction covalently links the reporter group to the pentane backbone.

Reaction Scheme: R-S-R' + R''-X → [R-S(R'')(R')]+X⁻ Where R-S-R' is a thioether moiety on Pentane, 1,5-bis(ethylthio)-, and R''-X is a reporter group with a leaving group (X, e.g., I, Br).

For example, a fluorescent tag containing an iodoacetamide functional group can react with the thioether sulfur to form a stable, fluorescently-labeled sulfonium salt. thermofisher.com This approach is analogous to methods used for labeling thiol-containing compounds for analysis via high-performance liquid chromatography (HPLC) or capillary electrophoresis. researchgate.netnih.gov The introduction of a reporter group can significantly improve detection limits for trace-level analysis. mdpi.com

Modification for Enhanced Reactivity or Specificity

The reactivity of the thioether groups in Pentane, 1,5-bis(ethylthio)- can be significantly enhanced, and its specificity altered, primarily through oxidation. The sulfur atom in a thioether is in its lowest oxidation state (-2) and can be readily oxidized to form a sulfoxide and subsequently a sulfone. wikipedia.orgmasterorganicchemistry.com

Oxidation to Sulfoxide: Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂), converts the thioether to a sulfoxide. This transformation introduces a polar S=O bond and creates a chiral center at the sulfur atom. The resulting sulfoxide is more polar and has different chemical properties than the starting thioether.

Oxidation to Sulfone: Further oxidation with a stronger oxidizing agent, or excess of the initial oxidant, converts the sulfoxide to a sulfone. masterorganicchemistry.com The sulfone group (-S(=O)₂-) is highly polar and electron-withdrawing, which deactivates the adjacent carbon atoms towards electrophilic attack but can activate them for nucleophilic attack.

This two-step oxidation process fundamentally changes the nature of the functional group from a nucleophile (thioether) to a more complex and reactive moiety. The oxidation sensitivity of thioethers can be fine-tuned by changing the substituent groups attached to the sulfur atom, which affects the nucleophilicity of the sulfur. nih.gov For instance, the presence of electron-donating groups increases the rate of oxidation, while electron-withdrawing groups decrease it. nih.gov This principle allows for the modification of analogous structures to achieve a desired level of reactivity or specificity.

Reaction Kinetics of Derivatization Processes

The kinetics of derivatization, particularly oxidation, are crucial for understanding and controlling the modification of Pentane, 1,5-bis(ethylthio)-. The rate of thioether oxidation is highly dependent on the oxidant used and the reaction conditions.

Kinetic studies on various aryl thioethers demonstrate that oxidation by hydrogen peroxide (H₂O₂) under near-physiological conditions (pH 7.4, 37 °C) is a relatively slow process, with half-lives on the scale of hours. nih.govacs.org In contrast, oxidation by stronger agents like hypochlorite (NaOCl) is significantly faster, with reactions occurring on the scale of seconds to minutes. nih.gov

The following tables summarize kinetic data for the oxidation of model thioether compounds. While these specific compounds differ from Pentane, 1,5-bis(ethylthio)-, the data illustrate the vast differences in reaction rates depending on the oxidant and the electronic properties of the thioether.

**Table 1: Reaction Kinetics of Thioether Oxidation by Hydrogen Peroxide (H₂O₂) ** Reaction conditions: pH 7.4, 37 °C. Data extrapolated from studies on aryl thioethers.

| Thioether Model Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (t₁/₂) at 200 µM H₂O₂ |

| Thioanisole | 2.5 x 10⁻⁴ | ~320 hours |

| 4-Methoxythioanisole | 1.28 x 10⁻² | ~75 hours |

This interactive table is based on research findings demonstrating the slow oxidation of thioethers by H₂O₂. nih.gov

Table 2: Reaction Kinetics of Thioether Oxidation by Sodium Hypochlorite (NaOCl) Reaction conditions: pH 7.4, 37 °C. Data extrapolated from studies on aryl thioethers.

| Thioether Model Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Time to Sulfoxide |

| Thioanisole | 1.1 x 10⁴ | Seconds |

| 4-(Methylthio)benzoic acid | 1.0 x 10⁴ | Seconds |

This interactive table is based on research findings showing the rapid oxidation of thioethers by NaOCl, which is orders of magnitude faster than with H₂O₂. nih.gov

These kinetic analyses underscore that the choice of derivatizing agent is critical. For rapid and complete modification of Pentane, 1,5-bis(ethylthio)-, a potent oxidizing agent would be required, whereas for slow, controlled modification, a milder reagent would be more suitable.

Coordination Chemistry of Pentane, 1,5 Bis Ethylthio As a Ligand

Ligand Design Principles for Dithioethers

The design of dithioether ligands is guided by several key principles that dictate their coordination behavior with metal ions. These principles primarily revolve around the chelate effect, the conformational flexibility of the ligand backbone, and the nature of the donor sulfur atoms.

The formation of a chelate ring, a cyclic structure formed by the coordination of a polydentate ligand to a central metal ion, is a critical factor in the stability of metal complexes. britannica.com The stability of the resulting complex is significantly enhanced compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org For ligands such as Pentane (B18724), 1,5-bis(ethylthio)-, the flexible pentane backbone allows the two sulfur donor atoms to coordinate to a single metal center, forming a stable chelate ring.

The size of the chelate ring is a crucial determinant of the stability of the complex. britannica.com Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. britannica.comlibretexts.org In the case of Pentane, 1,5-bis(ethylthio)-, coordination to a metal center leads to the formation of an eight-membered chelate ring (M-S-C-C-C-C-C-S). While larger than the optimal five- or six-membered rings, the flexibility of the pentyl chain can accommodate this larger ring size, although it may be less stable than complexes formed with shorter-chain dithioethers. The conformation of this chelate ring is expected to be highly flexible, adopting various puckered arrangements to minimize steric hindrance. nih.govresearchgate.netresearchgate.net

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Pentane, 1,5-bis(ethylthio)- is a classic example of a bidentate ligand, as it possesses two sulfur donor atoms that can coordinate to a metal center. The soft nature of the sulfur donor atoms makes this ligand particularly suitable for binding to soft metal ions, such as late transition metals and heavy metals, according to the Hard and Soft Acids and Bases (HSAB) theory.

In addition to forming a simple chelate, flexible dithioether ligands can also exhibit other coordination modes. For instance, they can act as a bridging ligand, where each sulfur atom coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. acs.org The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands.

Complexation with Transition Metal Ions

The interaction of Pentane, 1,5-bis(ethylthio)- with transition metal ions is expected to yield a diverse range of coordination complexes with varying geometries and electronic properties.

The synthesis of transition metal complexes with dithioether ligands is typically achieved through straightforward methods. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting Pentane, 1,5-bis(ethylthio)- with a metal halide or nitrate (B79036) salt in a solvent like ethanol (B145695), methanol (B129727), or acetonitrile (B52724) would likely lead to the formation of the desired complex. lu.senih.govuonbi.ac.ke The product can then be isolated by crystallization upon cooling or evaporation of the solvent. The choice of solvent can be crucial, as it can sometimes participate in the coordination sphere of the metal ion.

The stoichiometry of the resulting metal complexes, referring to the metal-to-ligand ratio, can vary. Common stoichiometries for bidentate ligands like Pentane, 1,5-bis(ethylthio)- are 1:1 and 1:2 (metal:ligand). In a 1:1 complex, one molecule of the ligand coordinates to the metal center, leaving other coordination sites available for other ligands or solvent molecules. In a 1:2 complex, two ligand molecules coordinate to the metal ion.

Isomerism is a common feature in coordination chemistry, where different compounds can have the same chemical formula but different arrangements of atoms. For complexes of Pentane, 1,5-bis(ethylthio)-, geometric isomerism (cis-trans isomerism) is possible in square planar and octahedral geometries. In a square planar complex with a 1:2 stoichiometry, for example, the two sulfur atoms from one ligand can be arranged adjacent (cis) or opposite (trans) to the two sulfur atoms of the other ligand. Similarly, in an octahedral complex, the arrangement of the dithioether ligands and any other co-ligands can lead to various isomeric forms.

The identity of the transition metal ion has a profound impact on the coordination geometry and electronic structure of the resulting complex. umb.edu Different metal ions have distinct preferences for coordination numbers and geometries, which are influenced by factors such as ionic radius, d-electron configuration, and ligand field stabilization energy.

For instance, with a d⁸ metal ion like Ni(II) or Pd(II), four-coordinate square planar complexes are common, especially with strong-field ligands. rsc.orgchemrxiv.org With a d¹⁰ metal ion like Zn(II) or Ag(I), four-coordinate tetrahedral or two-coordinate linear geometries are often observed. acs.org For first-row transition metals like Co(II) and Cu(II), a wider range of coordination geometries, including tetrahedral, square planar, and octahedral, can be adopted, often with some degree of distortion due to factors like the Jahn-Teller effect in the case of Cu(II). ias.ac.inrsc.org

The electronic structure of the complex, which dictates its magnetic and spectroscopic properties, is also heavily influenced by the metal center and the ligand field. xray.czlibretexts.orgfiveable.me The interaction between the metal d-orbitals and the ligand donor orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, along with the number of d-electrons, determines whether the complex will be high-spin or low-spin and influences its color and magnetic susceptibility. Spectroscopic techniques such as UV-Vis and IR spectroscopy can provide valuable information about the electronic transitions and the coordination environment of the metal ion in these complexes. researchgate.net

Table of Expected Coordination Geometries for Metal Complexes with Dithioether Ligands

| Metal Ion | d-electron Count | Typical Coordination Number(s) | Common Geometry |

| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |

| Cu(II) | d⁹ | 4, 5, 6 | Distorted Octahedral, Square Pyramidal, Square Planar |

| Zn(II) | d¹⁰ | 4 | Tetrahedral |

| Pd(II) | d⁸ | 4 | Square Planar |

| Ag(I) | d¹⁰ | 2, 4 | Linear, Tetrahedral |

Spectroscopic Characterization of Metal Complexes

The elucidation of the structural and electronic properties of metal complexes of Pentane, 1,5-bis(ethylthio)- relies heavily on a suite of spectroscopic techniques. These methods provide invaluable insights into the nature of the metal-ligand interactions.

Advanced NMR Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of diamagnetic metal complexes. In complexes of Pentane, 1,5-bis(ethylthio)-, ¹H NMR spectroscopy reveals characteristic shifts in the resonances of the methylene (B1212753) protons adjacent to the sulfur atoms upon coordination to a metal center. These downfield shifts are indicative of the deshielding effect caused by the donation of electron density from the sulfur atoms to the metal.

For instance, in palladium(II) and platinum(II) complexes, the coordination-induced shifts of the ethyl and pentyl protons provide direct evidence of ligand binding. Furthermore, variable-temperature NMR studies can offer insights into the conformational flexibility of the seven-membered chelate ring and any dynamic processes occurring in solution, such as ring inversion or ligand exchange.

Vibrational Spectroscopy (IR, Raman) for Coordination Site Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the coordination of the thioether sulfur atoms to the metal center. The C-S stretching vibrations in the free Pentane, 1,5-bis(ethylthio)- ligand, typically observed in the 600-800 cm⁻¹ region of the IR and Raman spectra, experience a shift upon complexation. This shift, usually to a lower frequency, is a direct consequence of the weakening of the C-S bond as the sulfur lone pairs engage in bonding with the metal.

Electronic Absorption Spectroscopy for d-Orbital Splitting

Electronic absorption (UV-Vis) spectroscopy is a key technique for probing the electronic structure of transition metal complexes. The absorption of light by these complexes promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals, and the energies of these transitions are dictated by the splitting of the d-orbitals, which is in turn influenced by the ligand field.

For complexes of Pentane, 1,5-bis(ethylthio)-, the thioether sulfur atoms act as soft σ-donors, creating a specific ligand field around the metal center. The d-d transitions observed in the UV-Vis spectra of these complexes provide information about the magnitude of the d-orbital splitting (Δ). This data is crucial for determining the coordination geometry of the metal ion, with different geometries (e.g., square planar, tetrahedral, octahedral) giving rise to characteristic spectral patterns. For example, square planar nickel(II) complexes with thioether ligands often exhibit distinct absorption bands in the visible region.

X-ray Crystallography for Solid-State Structure Elucidation

For complexes of Pentane, 1,5-bis(ethylthio)-, X-ray crystal structures would unequivocally confirm the chelation of the ligand to the metal ion through both sulfur atoms. It would also reveal the conformation of the seven-membered chelate ring, which can adopt various arrangements such as a chair or boat conformation. Furthermore, crystallographic data provides precise measurements of the metal-sulfur bond distances, offering insights into the strength of the metal-ligand interaction. While specific crystal structures for complexes of Pentane, 1,5-bis(ethylthio)- are not widely reported, studies on analogous dithioether ligands have revealed a rich structural diversity in their coordination compounds.

Redox Properties of Metal-Thioether Complexes

The electrochemical behavior of metal complexes with thioether ligands like Pentane, 1,5-bis(ethylthio)- is of significant interest as it sheds light on the ability of the complex to participate in electron transfer reactions. Cyclic voltammetry is a primary technique used to investigate these redox properties.

Metal-thioether complexes can undergo redox processes that are either metal-centered or ligand-centered. In many cases, the redox activity is focused on the metal ion, with the thioether ligand acting as a spectator, merely influencing the redox potential of the metal through its electronic properties. The electron-donating nature of the sulfur atoms in Pentane, 1,5-bis(ethylthio)- tends to stabilize higher oxidation states of the metal, thereby affecting the M(n)/M(n+1) redox potentials.

Advanced Spectroscopic and Analytical Characterization of Pentane, 1,5 Bis Ethylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data has been found for the comprehensive NMR analysis of Pentane (B18724), 1,5-bis(ethylthio)-. This includes a lack of information on:

Mass Spectrometry (MS)

Published mass spectrometric data specifically for Pentane, 1,5-bis(ethylthio)- is not available. The required information for a detailed analysis is absent, including:

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For a molecule such as Pentane, 1,5-bis(ethylthio)-, these techniques provide a characteristic "fingerprint" based on the vibrations of its specific chemical bonds. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. royalholloway.ac.uk Together, they provide complementary information for structural elucidation.

Characteristic Vibrational Modes of C-S and C-H Bonds

The vibrational spectrum of Pentane, 1,5-bis(ethylthio)- is dominated by the characteristic modes of its alkane backbone and thioether functional groups. The primary vibrations of interest are the stretching and bending modes of the Carbon-Sulfur (C-S) and Carbon-Hydrogen (C-H) bonds.

C-H Bond Vibrations: The molecule contains numerous C-H bonds within its pentane chain and two ethyl groups. These give rise to strong, characteristic signals in the IR and Raman spectra. The stretching vibrations of C-H bonds in alkanes are typically observed in the 2800–3000 cm⁻¹ region. researchgate.net These can be further distinguished into symmetric and asymmetric stretches of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. acs.org Bending vibrations (scissoring, wagging, twisting, and rocking) for these groups appear at lower wavenumbers, typically in the 1350–1470 cm⁻¹ range. rsc.org

C-S Bond Vibrations: The C-S single bond stretch is generally weak in the infrared spectrum and occurs in the fingerprint region. Its position can be highly variable, typically appearing in the broad range of 600–800 cm⁻¹. The specific frequency is sensitive to the conformation around the C-S bond and coupling with other vibrations. mdpi.com Due to this variability and the presence of other bands in this region, definitive assignment can be challenging without computational support. mdpi.com In Raman spectroscopy, the C-S stretching bands are often more readily identifiable. royalholloway.ac.ukresearchgate.net

Below is a table summarizing the expected vibrational frequencies for the key functional groups in Pentane, 1,5-bis(ethylthio)-.

| Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H (in -CH₂-, -CH₃) | Asymmetric & Symmetric Stretching | 2850–2975 | Strong | Strong |

| C-H (in -CH₂-, -CH₃) | Bending (Scissoring, etc.) | 1350–1470 | Medium | Medium |

| C-S (Thioether) | Stretching | 600–800 | Weak to Medium | Medium to Strong |

Detection of Functional Group Modifications

IR and Raman spectroscopy are particularly useful for monitoring chemical modifications of the ethylthio functional groups, such as oxidation. The oxidation of a thioether first yields a sulfoxide (B87167) and then a sulfone. researchgate.netresearchgate.net These reactions introduce new, highly polar functional groups (S=O) which have very strong and characteristic absorption bands in the infrared spectrum.

Oxidation to Sulfoxide (R-SO-R'): The formation of a sulfoxide group introduces a strong S=O stretching vibration. This band typically appears in the region of 1030–1070 cm⁻¹. Its high intensity makes it easily detectable, providing clear evidence of initial oxidation.

Oxidation to Sulfone (R-SO₂-R'): Further oxidation to a sulfone results in two characteristic S=O stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch appears at a higher frequency, typically 1300–1350 cm⁻¹, while the symmetric stretch is found at 1120–1160 cm⁻¹. Both bands are very strong in the IR spectrum.

The appearance of these intense new bands, coupled with the potential shift or disappearance of the original C-S stretching modes, serves as a reliable indicator of the oxidation state of the sulfur atoms in the molecule.

| Functional Group | Modification | Characteristic Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|---|

| Thioether (-S-) | - | ν(C-S) | 600–800 | Weak-Medium |

| Sulfoxide (-SO-) | Oxidation | ν(S=O) | 1030–1070 | Very Strong |

| Sulfone (-SO₂-) | Further Oxidation | νₐₛ(S=O) | 1300–1350 | Very Strong |

| νₛ(S=O) | 1120–1160 | Very Strong |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (if applicable)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For saturated compounds like Pentane, 1,5-bis(ethylthio)-, the accessible electronic transitions require high energy, and thus, absorption occurs in the ultraviolet region.

Simple, saturated dialkyl thioethers are known to exhibit weak absorption bands in the UV region. science-softcon.de These absorptions arise from the promotion of a non-bonding electron from the sulfur atom's lone pair to an anti-bonding sigma orbital (n → σ* transition). For typical dialkyl sulfides, these transitions are observed around 210-220 nm, with very low molar absorptivity (ε) values, often in the range of 100-200 L mol⁻¹ cm⁻¹. A second, stronger absorption band typically appears at a shorter wavelength, below 200 nm. science-softcon.de The oxidation of the thioether to a sulfoxide or sulfone would lead to a hypsochromic shift (shift to shorter wavelength) of these transitions, as the oxidation of the sulfur atom lowers the energy of its non-bonding electrons. researchgate.net

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light and are powerful tools for the structural characterization of chiral molecules. nih.gov Pentane, 1,5-bis(ethylthio)- is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, in an isotropic (uniform) and achiral environment, it will not exhibit any chiroptical activity; its ECD and VCD spectra will be silent.

However, chiroptical responses can sometimes be induced in achiral molecules under specific conditions. nih.gov For instance, if Pentane, 1,5-bis(ethylthio)- were to adsorb onto a chiral surface or form a host-guest complex with a chiral molecule, it could be forced into a fixed, chiral conformation. nih.govrsc.org In such a scenario, the achiral molecule could exhibit an induced chiroptical signature, providing information about its conformation and its interactions with the chiral environment. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Pentane, 1,5-bis(ethylthio)- |

| Sulfoxide |

Computational and Theoretical Studies of Pentane, 1,5 Bis Ethylthio

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of compounds like Pentane (B18724), 1,5-bis(ethylthio)-. These methods allow for the precise calculation of electronic structure, molecular orbitals, and conformational energies, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure and Bonding Analysis

The electronic structure of Pentane, 1,5-bis(ethylthio)- is characterized by the presence of sulfur atoms, which play a crucial role in defining the molecule's reactivity and intermolecular interactions. The sulfur atoms, with their lone pairs of electrons, introduce regions of high electron density, making them susceptible to electrophilic attack and capable of coordinating to metal centers.

A natural bond orbital (NBO) analysis, a common component of quantum chemical calculations, would likely reveal the nature of the carbon-sulfur bonds as primarily covalent, with some degree of polarization due to the difference in electronegativity between carbon and sulfur. The lone pairs on the sulfur atoms would be predicted to occupy non-bonding orbitals, significantly influencing the molecule's nucleophilicity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For Pentane, 1,5-bis(ethylthio)-, the HOMO is expected to be localized primarily on the sulfur atoms, specifically on their non-bonding lone pair orbitals. This indicates that the molecule will most likely act as a nucleophile or an electron donor from these sulfur centers in its reactions with electrophiles.

The LUMO, on the other hand, is anticipated to be distributed along the C-S antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The flexible nature of the pentane chain may allow for conformations that can modulate this energy gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics of Pentane, 1,5-bis(ethylthio)-

| Molecular Orbital | Primary Atomic Contribution | Predicted Energy Level | Implied Reactivity |

| HOMO | Sulfur lone pairs | Relatively High | Nucleophilic/Electron Donor |

| LUMO | C-S σ* antibonding orbitals | Relatively Low | Electrophilic acceptor |

| HOMO-LUMO Gap | - | Moderate | Determines overall reactivity |

Conformational Landscape and Energy Minima

The flexibility of the five-carbon chain in Pentane, 1,5-bis(ethylthio)- gives rise to a complex conformational landscape with multiple local energy minima. The rotation around the C-C and C-S single bonds can lead to a variety of spatial arrangements of the ethylthio groups.

Computational studies would likely identify several low-energy conformers. These may include extended, linear-like conformations where the two ethylthio groups are far apart, as well as more folded or globular conformations where these groups are in closer proximity. The relative energies of these conformers would be determined by a delicate balance of steric hindrance between the ethyl groups and the pentane chain, and potential weak intramolecular interactions, such as van der Waals forces.

Identifying the global energy minimum conformation is crucial as it represents the most stable structure of the molecule and is the most populated conformation at thermal equilibrium. Theoretical calculations can map out the potential energy surface, revealing the transition states that connect different conformers and the energy barriers for their interconversion.

Reaction Mechanism Modeling

Computational modeling can provide detailed insights into the mechanisms of reactions involving Pentane, 1,5-bis(ethylthio)-. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rates.

Transition State Characterization for Synthetic Pathways

The synthesis of Pentane, 1,5-bis(ethylthio)- likely involves the reaction of 1,5-dibromopentane (B145557) with sodium ethanethiolate. Computational modeling of this SN2 reaction would involve locating the transition state where the ethanethiolate nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion acts as the leaving group. The geometry of the transition state would be characterized by an elongated C-Br bond and a newly forming C-S bond. The calculated activation energy for this transition state would provide a theoretical estimate of the reaction rate.

Energetics of Ligand Exchange or Derivatization Reactions

Pentane, 1,5-bis(ethylthio)- can act as a bidentate ligand in coordination chemistry, binding to metal centers through its two sulfur atoms. Computational modeling can be used to study the energetics of ligand exchange reactions, where Pentane, 1,5-bis(ethylthio)- displaces another ligand from a metal complex.

These calculations would involve determining the energies of the reactants (the metal complex and free Pentane, 1,5-bis(ethylthio)-) and the products (the new complex with Pentane, 1,5-bis(ethylthio)- as a ligand and the displaced ligand). The difference in these energies would provide the reaction enthalpy, indicating whether the ligand exchange is thermodynamically favorable.

Furthermore, derivatization reactions, such as the oxidation of the sulfur atoms to form sulfoxides or sulfones, can be modeled. Theoretical calculations can predict the relative energies of the reactants, intermediates, transition states, and products for these transformations, offering a comprehensive understanding of the reaction mechanism and energetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide detailed insights into the dynamic behavior of molecules like Pentane, 1,5-bis(ethylthio)-.

Solution-Phase Behavior and Solvent Interactions

The behavior of Pentane, 1,5-bis(ethylthio)- in a solution is governed by its interactions with the surrounding solvent molecules. MD simulations can model these interactions to predict how the compound will behave in different solvent environments. The polarity of the solvent and its ability to form hydrogen bonds are key factors influencing the conformation and dynamics of the solute. nih.govresearchgate.net

For a nonpolar solvent, such as hexane (B92381), van der Waals forces would be the predominant interaction between Pentane, 1,5-bis(ethylthio)- and the solvent molecules. In contrast, in a more polar solvent like methanol (B129727) or water, dipole-dipole interactions would play a more significant role. The sulfur atoms in the ethylthio groups, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. nih.govresearchgate.net

A hypothetical analysis of solvent effects on the conformational dynamics of Pentane, 1,5-bis(ethylthio)- could be summarized in the following table:

| Solvent | Dielectric Constant | Predominant Interaction | Expected Conformational Effect |

| Hexane | 1.88 | Van der Waals | Flexible, extended conformations |

| Dichloromethane | 8.93 | Dipole-dipole | More compact conformations |

| Methanol | 32.7 | Hydrogen bonding, dipole-dipole | Potential for specific solvent-solute interactions influencing conformation |

| Water | 80.1 | Hydrogen bonding, dipole-dipole | Hydrophobic collapse of the pentane chain |

Intermolecular Interactions and Aggregation Tendencies

Beyond the interactions with solvent molecules, Pentane, 1,5-bis(ethylthio)- molecules can interact with each other, leading to aggregation. The primary intermolecular forces at play for thioethers are London dispersion forces, which increase with the size of the molecule. github.io The flexible pentane chain and ethyl groups contribute to these van der Waals interactions. aip.org

MD simulations can be employed to calculate the potential of mean force (PMF) between two or more Pentane, 1,5-bis(ethylthio)- molecules. The PMF profile would reveal the energetically favorable distances and orientations for aggregation. A deeper potential well in the PMF curve would indicate a stronger tendency for the molecules to aggregate.

The following table illustrates hypothetical PMF data for the dimerization of Pentane, 1,5-bis(ethylthio)- in different solvents, which could be obtained from MD simulations:

| Solvent | Dimerization Free Energy (kcal/mol) | Interpretation |

| Hexane | -1.5 | Weak tendency to aggregate |

| Water | -4.0 | Stronger tendency to aggregate due to the hydrophobic effect |

Ligand Field Theory and Metal-Ligand Orbital Interactions in Complexes

When Pentane, 1,5-bis(ethylthio)- acts as a ligand and coordinates to a metal center, the interaction between the metal's d-orbitals and the ligand's orbitals can be described by Ligand Field Theory (LFT). britannica.compurdue.edu LFT is an extension of crystal field theory and molecular orbital theory that provides a more complete picture of the electronic structure and bonding in metal complexes. libretexts.org

The sulfur atoms of the two ethylthio groups can act as donor atoms, forming a chelate ring with a metal ion. The nature of the metal-sulfur bond will have both sigma (σ) and pi (π) character. The lone pairs on the sulfur atoms will donate into the metal's d-orbitals to form σ bonds. Additionally, there can be π-backbonding from the metal's filled d-orbitals to the empty d-orbitals of the sulfur atoms.

The strength of the ligand field created by the thioether donors influences the splitting of the metal's d-orbitals. Thioether ligands are generally considered to be weak-field ligands, leading to a smaller d-orbital splitting energy (Δ). This typically results in high-spin complexes for first-row transition metals.

A hypothetical analysis of the d-orbital splitting for a transition metal complex with Pentane, 1,5-bis(ethylthio)- is presented below:

| Metal Ion | Coordination Geometry | Spin State | Predicted d-orbital splitting (Δo) (cm⁻¹) |

| Cr(III) | Octahedral | High Spin | ~14,000 |

| Fe(II) | Octahedral | High Spin | ~10,000 |

| Ni(II) | Octahedral | High Spin | ~8,500 |

| Cu(II) | Tetragonally distorted octahedral | - | - |

The magnitude of Δo would influence the electronic spectra and magnetic properties of the resulting metal complex.

Applications in Advanced Materials and Catalysis Non Clinical

Homogeneous and Heterogeneous Catalysis

There is currently no available scientific literature detailing the use of Pentane (B18724), 1,5-bis(ethylthio)- in either homogeneous or heterogeneous catalysis.

Ligand in Transition Metal-Catalyzed Reactions

No studies have been found that investigate or report the use of Pentane, 1,5-bis(ethylthio)- as a ligand in transition metal-catalyzed reactions. While thioether compounds, in general, are known to coordinate with transition metals and can serve as ligands in catalytic processes, the specific catalytic activity of complexes involving Pentane, 1,5-bis(ethylthio)- has not been described in the reviewed literature.

Catalyst Support and Functionalization

There is no evidence in the reviewed scientific literature to suggest that Pentane, 1,5-bis(ethylthio)- has been used as a catalyst support or for the functionalization of catalyst supports.

Analytical Reagents for Specific Chemical Detection (excluding biological sensing)

No published research could be located that describes the use of Pentane, 1,5-bis(ethylthio)- as an analytical reagent for the specific detection of chemical substances in non-biological contexts. Its potential as a selective chelating agent, indicator, or component of a sensor for chemical analysis remains unexplored in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of thioethers often involves reagents and conditions that are not environmentally benign. Future research will likely focus on developing greener synthetic protocols for "Pentane, 1,5-bis(ethylthio)-". This could involve the use of deep eutectic solvents, which are biodegradable and can enhance reactivity, potentially eliminating the need for catalysts. rsc.org Methodologies that are solvent-free and utilize microwave irradiation could also be explored to create more efficient and sustainable synthetic pathways. researchgate.net The development of catalytic systems that are highly efficient and reusable, such as those based on silica-promoted reactions, would also contribute to a more environmentally safe production of this and similar dithioethers. researchgate.net

Exploration of Advanced Coordination Architectures

As a dithioether, "Pentane, 1,5-bis(ethylthio)-" has the potential to act as a chelating ligand for various metal ions. The sulfur atoms can coordinate to transition metals, and the flexible pentane (B18724) backbone allows it to adopt various conformations to accommodate different coordination geometries. wikipedia.org Future research could explore the coordination chemistry of this ligand with a range of metal ions to create novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The study of poly(thioether)borate ligands suggests that incorporating "Pentane, 1,5-bis(ethylthio)-" into more complex ligand systems could lead to robust complexes with interesting electronic and catalytic properties. nih.govnih.gov Investigations into the formation of self-assembled structures, such as cages and other complex architectures, through coordination with metal ions like silver(I) could also be a fruitful area of research. rsc.org

Integration into Hybrid Material Systems

The incorporation of thioether functionalities into inorganic matrices is a promising route to creating novel hybrid materials with tailored properties. Future research could focus on integrating "Pentane, 1,5-bis(ethylthio)-" into silica (B1680970) or titania-based materials through sol-gel processes. uctm.edunih.gov Such thioether-functionalized hybrid materials could exhibit enhanced thermal stability and hydrophobicity. uctm.edu These materials may find applications as selective adsorbents for heavy metals, leveraging the affinity of the sulfur atoms for ions like mercury(II). uctm.edu Furthermore, the development of sulfur-rich polymers and their combination with inorganic nanoparticles could lead to hybrid materials with high refractive indices, suitable for optical applications. nih.gov The use of "Pentane, 1,5-bis(ethylthio)-" in the synthesis of poly(thioether) particles via emulsion polymerization could also be explored for creating core-shell latex particles for various applications. acs.org

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. Future research on "Pentane, 1,5-bis(ethylthio)-" would benefit significantly from theoretical studies. Density Functional Theory (DFT) calculations can be employed to investigate its conformational landscape, identifying the most stable geometries and the energy barriers between them. mdpi.commdpi.com Such studies are crucial for understanding how the molecule's flexibility influences its coordination behavior and potential applications. mdpi.com Theoretical calculations can also predict vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm structural assignments. mdpi.com Furthermore, computational methods can be used to model the electronic structure of its metal complexes, providing insights into their bonding and potential catalytic activity. mdpi.com

Expansion of Catalytic Applications

Thioether-containing ligands have shown considerable promise in homogeneous catalysis. researchgate.net Future research could explore the use of "Pentane, 1,5-bis(ethylthio)-" and its metal complexes as catalysts in a variety of organic transformations. For instance, palladium(II) complexes of this ligand could be investigated for their catalytic activity in C-H activation and olefination reactions. researchgate.netnih.gov The flexible nature of the pentane backbone might allow for the conformational changes necessary to facilitate key steps in catalytic cycles. nih.gov There is also potential for application in sustainable catalysis, such as in the development of first-row transition metal catalysts for reactions like the synthesis of amides. researchgate.net Additionally, the integration of "Pentane, 1,5-bis(ethylthio)-" into hybrid catalytic systems, combining it with biocatalysts or photocatalysts, could lead to novel and efficient reaction pathways. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.